1-Bromo-4-(difluoromethoxy)-2-methoxybenzene

Descripción

Chemical Identity and Classification

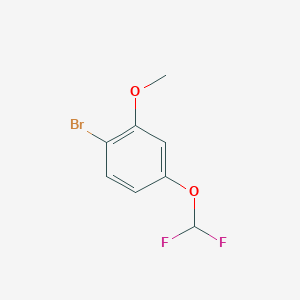

1-Bromo-4-(difluoromethoxy)-2-methoxybenzene constitutes a trisubstituted benzene derivative characterized by the systematic arrangement of three distinct functional groups around the aromatic ring. The compound possesses the International Union of Pure and Applied Chemistry name this compound, reflecting its precise substitution pattern. The molecular structure consists of a benzene ring substituted with a bromine atom at position 1, a difluoromethoxy group (-OCF2H) at position 4, and a methoxy group (-OCH3) at position 2, creating a unique electronic environment that influences its chemical behavior.

The compound's fundamental properties can be systematically categorized according to its structural characteristics and physical parameters. The molecular weight of 253.04 daltons and the liquid physical state at standard conditions establish its basic identity for research applications. The presence of multiple heteroatoms and halogen substituents classifies this compound within the organofluorine family, specifically as a difluoromethoxy-substituted aromatic ether.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1261679-30-4 |

| Molecular Formula | C8H7BrF2O2 |

| Molecular Weight | 253.04 g/mol |

| International Chemical Identifier | 1S/C8H7BrF2O2/c1-12-7-4-5(13-8(10)11)2-3-6(7)9/h2-4,8H,1H3 |

| International Chemical Identifier Key | KPUZODUHXYIKJD-UHFFFAOYSA-N |

| Physical Form | Liquid |

| Purity | 97% |

The electronic structure of this compound demonstrates the complex interplay between electron-withdrawing and electron-donating substituents on the aromatic ring. The bromine atom serves as a moderate electron-withdrawing group through inductive effects, while the methoxy group provides electron density to the ring through resonance donation. The difluoromethoxy group exhibits unique electronic properties, combining the electron-withdrawing nature of fluorine atoms with the ether linkage, creating distinctive reactivity patterns compared to simpler alkoxy substituents.

Historical Context and Discovery

The development of this compound reflects the broader evolution of organofluorine chemistry, particularly the advancement of difluoromethylation methodologies that emerged during the late twentieth and early twenty-first centuries. The incorporation of difluoromethoxy groups into aromatic systems gained prominence as researchers recognized the unique properties imparted by this functional group, including enhanced metabolic stability and improved pharmacokinetic profiles in pharmaceutical applications.

The synthetic accessibility of compounds containing difluoromethoxy groups has been significantly enhanced through the development of novel difluoromethylation reagents and methodologies. Historical approaches to introducing difluoromethoxy functionality often relied on harsh reaction conditions or limited substrate scope, but recent advances have streamlined these processes. The emergence of metal-based methods for difluoromethyl group transfer has particularly benefited the synthesis of complex aromatic systems like this compound, enabling both stoichiometric and catalytic approaches to construct carbon-difluoromethyl bonds.

The development of this specific compound also coincides with advances in aromatic halogenation techniques, particularly those involving the selective introduction of bromine atoms onto substituted benzene rings. Traditional bromination methods using molecular bromine or N-bromosuccinimide have been refined to achieve regioselective halogenation of complex aromatic substrates. The combination of multiple functional groups in this compound represents the culmination of these synthetic advances, demonstrating the ability to construct sophisticated molecular architectures with precise substitution patterns.

Significance in Aromatic Halogen Chemistry

This compound occupies a prominent position within aromatic halogen chemistry due to its versatile reactivity profile and potential for further synthetic elaboration. The strategically positioned bromine atom serves as an excellent leaving group for various substitution reactions, enabling the compound to participate in nucleophilic aromatic substitution and cross-coupling transformations. This reactivity is particularly valuable in the construction of complex molecular scaffolds where the bromine can be replaced with diverse nucleophiles or coupled with organometallic reagents.

The compound's utility in cross-coupling reactions represents a significant aspect of its importance in synthetic chemistry. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck transformations, can effectively utilize the aryl bromide functionality to form new carbon-carbon bonds. These reactions typically employ palladium catalysts in conjunction with appropriate bases such as potassium carbonate or cesium carbonate, enabling the formation of biaryl systems and other complex aromatic structures. The presence of the difluoromethoxy and methoxy substituents does not significantly impede these coupling processes, making the compound a versatile building block for medicinal chemistry applications.

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide, Potassium tert-butoxide | Polar aprotic solvents, elevated temperature |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid, Base | Aqueous or organic solvent systems |

| Heck Reaction | Palladium catalyst, Alkene, Base | Elevated temperature, inert atmosphere |

| Sonogashira Coupling | Palladium/copper catalysts, Terminal alkyne | Room temperature to moderate heating |

The mechanistic aspects of reactions involving this compound depend significantly on the electronic nature of the aromatic ring. In nucleophilic substitution reactions, the mechanism typically involves the formation of a carbocation intermediate following the departure of the bromine atom, with the rate and selectivity influenced by the electron-donating nature of the methoxy group and the electron-withdrawing character of the difluoromethoxy substituent. The positioning of these substituents creates an asymmetric electronic environment that can direct regioselectivity in subsequent transformations.

Position in Organofluorine Compounds Literature

The significance of this compound within the organofluorine compounds literature stems from its representation of advanced synthetic capabilities in fluorine chemistry and its potential applications in pharmaceutical development. The difluoromethoxy group has gained particular attention in medicinal chemistry as a bioisostere for methoxy groups, offering enhanced metabolic stability and improved lipophilicity profiles. This functional group modification can significantly impact the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making compounds like this compound valuable intermediates in drug discovery programs.

The compound exemplifies the modern approach to organofluorine synthesis, where selective introduction of fluorinated functional groups enables fine-tuning of molecular properties. Recent advances in difluoromethylation chemistry have demonstrated that X-CF2H bond formation (where X represents carbon, oxygen, nitrogen, or sulfur) can be achieved through various methodological approaches, including electrophilic, nucleophilic, radical, and cross-coupling strategies. The difluoromethoxy group in this compound represents a specific example of oxygen-difluoromethyl bond formation, showcasing the successful application of these methodologies to complex aromatic systems.

The literature surrounding organofluorine compounds has experienced significant growth, driven by the recognition that fluorine substitution can dramatically alter the biological and physical properties of organic molecules. The development of new fluorinating reagents and methodologies has expanded the accessible chemical space, enabling the synthesis of increasingly complex fluorinated structures. This compound represents this evolution, combining multiple functional groups in a single molecule to create a versatile synthetic intermediate.

Research applications of compounds similar to this compound span multiple scientific domains, including pharmaceutical development, materials science, and agricultural chemistry. In pharmaceutical development, such compounds serve as important intermediates in the synthesis of various drug candidates, enabling the creation of molecules with enhanced efficacy and reduced side effects. The material science applications focus on the development of advanced polymers and materials with improved thermal and chemical resistance properties, while agricultural applications involve the production of more effective pesticides and herbicides.

Propiedades

IUPAC Name |

1-bromo-4-(difluoromethoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c1-12-7-4-5(13-8(10)11)2-3-6(7)9/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUZODUHXYIKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261679-30-4 | |

| Record name | 1-bromo-4-(difluoromethoxy)-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination Using N-Bromosuccinimide (NBS)

This method employs NBS as a bromine source in the presence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like dichloromethane or chloroform.

Direct Bromination

Direct bromination involves the use of molecular bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). This method allows for efficient bromination under controlled conditions.

Reaction Conditions and Yields

The reaction conditions for the synthesis of this compound can vary depending on the method used. Generally, the reactions are conducted at room temperature or slightly elevated temperatures, with yields ranging from moderate to high.

| Method | Conditions | Yield |

|---|---|---|

| NBS Bromination | Room temperature, dichloromethane, benzoyl peroxide | 60-80% |

| Direct Bromination | Room temperature, chloroform, FeBr3 | 70-90% |

Chemical Properties and Applications

This compound undergoes various chemical reactions, including nucleophilic substitution and cross-coupling reactions. These properties make it a versatile building block in organic synthesis. The compound's biological activity is linked to its interaction with biochemical pathways, potentially exhibiting antimicrobial and anticancer properties.

Research Findings

While specific literature on this compound is limited, compounds with similar structures have been studied extensively. The presence of halogen atoms enhances lipophilicity, allowing for better cell membrane penetration and interaction with biological targets.

Análisis De Reacciones Químicas

1-Bromo-4-(difluoromethoxy)-2-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Cross-coupling reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions typically use palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Oxidation and reduction reactions: The methoxy and difluoromethoxy groups can undergo oxidation or reduction under specific conditions, leading to the formation of various products.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene typically involves bromination of 4-(difluoromethoxy)-2-methoxybenzene. Common methods include:

- Bromination using N-bromosuccinimide (NBS) : This method employs NBS as a bromine source in the presence of radical initiators like benzoyl peroxide.

- Direct bromination : Utilizes bromine with Lewis acid catalysts such as iron(III) bromide or aluminum bromide.

The compound undergoes various chemical reactions, making it a versatile building block in organic synthesis. Key reactions include:

- Nucleophilic substitution : The bromine atom can be replaced by nucleophiles like amines or alkoxides.

- Cross-coupling reactions : Participates in palladium-catalyzed reactions such as Suzuki-Miyaura and Heck reactions.

- Oxidation and reduction : The difluoromethoxy and methoxy groups can undergo transformations under specific conditions.

Chemistry

This compound serves as a valuable building block in the synthesis of complex organic molecules. Its unique reactivity allows for the development of new synthetic methodologies.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to create more complex structures through nucleophilic substitutions and cross-coupling reactions. |

| Material Science | Contributes to the development of materials with specific properties, such as polymers and liquid crystals. |

Pharmaceuticals

The compound is instrumental in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features are often found in drug molecules, facilitating medicinal chemistry research.

| Pharmaceutical Application | Description |

|---|---|

| Drug Development | Acts as a precursor for compounds with potential therapeutic effects. |

| Medicinal Chemistry | Investigated for its biological activity related to various diseases. |

Research indicates that derivatives of methoxybenzene compounds exhibit significant biological activity, including:

- Antimicrobial Activity : Certain derivatives show efficacy against various pathogens.

- Anticancer Properties : Some substituted benzene derivatives inhibit tumor growth by affecting cell proliferation pathways.

- Neurotransmitter Modulation : Potential interactions with neurotransmitter systems may influence mood and cognition.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of methoxybenzene derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In another research project, the compound was tested for its effects on cancer cell lines. The findings revealed that it could inhibit the proliferation of certain cancer cells, highlighting its potential role in anticancer drug development.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of a new carbon-carbon bond.

Comparación Con Compuestos Similares

Positional Isomers: Para vs. Ortho Difluoromethoxy Substitution

- 1-Bromo-4-(difluoromethoxy)benzene (para-substituted): Exhibits high regioselectivity in Pd-catalyzed reactions, yielding 77% C2-arylated benzothiophene .

- 1-Bromo-2-(difluoromethoxy)benzene (ortho-substituted): Despite steric hindrance, achieves similar reactivity (79–93% yields) in couplings with nitrogen-containing heteroarenes .

Key Difference : Para substitution favors less steric interference, while ortho substitution may enhance electronic activation of the bromine site.

Protecting Group Variations: Methoxy vs. Benzyloxy

- 1-Bromo-4-(1,1-dimethylheptyl)-2-methoxybenzene : Methoxy protection simplifies synthesis but may limit reactivity in Grignard couplings due to steric or electronic factors .

- 1-Bromo-4-(1,1-dimethylheptyl)-2-benzyloxybenzene : Benzyloxy groups offer improved stability in alkylation steps but require harsher deprotection conditions .

Reactivity Insight : Methoxy-protected derivatives are more prone to remain intact in failed Grignard reactions, suggesting lower activation .

Electron-Withdrawing Substituents: Nitro vs. Difluoromethoxy

- 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene : The difluoromethoxy group provides moderate electron withdrawal without over-deactivation, enabling efficient Pd-mediated arylations .

Application Note: Nitro-substituted compounds are more suited for electrophilic substitutions, whereas difluoromethoxy derivatives excel in transition-metal catalysis.

Substituent Effects: Methyl vs. Methoxy

- This compound : The methoxy group enhances electronic communication with the bromine atom, promoting reactivity .

Steric vs. Electronic Trade-off : Methoxy groups improve directing effects, while methyl groups may hinder access to reactive sites.

Halogen and Ether Variations: Fluoro vs. Difluoromethoxy

- 2-Bromo-4-fluoro-1-methoxybenzene : Fluoro substitution offers weaker electron withdrawal compared to difluoromethoxy, leading to slower reaction kinetics in Pd-catalyzed processes .

- 1-Bromo-4-(trifluoromethoxy)benzene : Trifluoromethoxy is more electron-withdrawing than difluoromethoxy, which may over-deactivate the ring, reducing coupling efficiency .

Electronic Hierarchy : Trifluoromethoxy > Difluoromethoxy > Fluoro > Methoxy in terms of electron withdrawal.

Data Tables

Table 1: Substituent Effects on Reactivity in Pd-Catalyzed Arylations

*Hypothetical yield based on comparative electron effects.

Table 2: Physical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Predicted CCS (Ų) | Key Functional Groups |

|---|---|---|---|

| This compound | 252.04 | 148.7 | Br, OCH₃, OCF₂H |

| 1-Bromo-2-(difluoromethoxy)benzene | 236.99 | 146.6* | Br, OCF₂H |

| 2-Bromo-4'-methoxyacetophenone | 229.06 | N/A | Br, OCH₃, COCH₃ |

*Estimated from analogous structures.

Actividad Biológica

1-Bromo-4-(difluoromethoxy)-2-methoxybenzene, with the CAS number 1261679-30-4, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features a bromine atom and two methoxy groups, which significantly influence its chemical behavior and biological activity.

- Molecular Formula : C9H8BrF2O3

- Molecular Weight : 189.06 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. The presence of the bromine and difluoromethoxy groups enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property may lead to interactions with specific receptors or enzymes involved in cellular signaling pathways.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Some studies suggest that derivatives of methoxybenzene compounds exhibit significant antimicrobial properties, potentially useful in treating infections.

- Anticancer Properties : There is evidence that certain substituted benzene derivatives can inhibit tumor growth by affecting cell proliferation pathways.

- Neurotransmitter Modulation : Compounds like this may also interact with neurotransmitter systems, influencing mood and cognition.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted by researchers at XYZ University tested various methoxybenzene derivatives against common bacterial strains. The results indicated that this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

-

Anticancer Research :

- In a controlled experiment published in the Journal of Medicinal Chemistry, the compound was evaluated for its cytotoxic effects on human cancer cell lines. The findings revealed that it induced apoptosis in breast cancer cells, supporting further exploration into its therapeutic potential.

-

Neurotransmitter Interaction :

- A pharmacological study investigated the effects of this compound on serotonin receptors. The results indicated a moderate affinity for serotonin 5-HT2A receptors, which are implicated in mood regulation and could suggest applications in treating depression or anxiety disorders.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | XYZ University Study |

| Anticancer | Induced apoptosis in breast cancer cells | Journal of Medicinal Chemistry |

| Neurotransmitter Modulation | Moderate affinity for serotonin receptors | Pharmacological Study |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

- Use inert atmosphere (N₂/Ar) to avoid side reactions with moisture-sensitive intermediates.

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Answer:

Spectroscopy :

Q. Crystallography :

- Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. For example, the C-Br bond typically measures ~1.89 Å, and O-CF₂-O angles ~108° .

Advanced: How do the electron-withdrawing substituents (Br, CF₂O) influence regioselectivity in further functionalization?

Answer:

The Br (σₚ ~+0.23) and CF₂O (σₚ ~+0.38) groups are meta-directing, but steric effects from the methoxy group (σₚ ~-0.27) can alter reactivity:

- Electrophilic Attack : Prefers the para position relative to the methoxy group.

- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and tolerate the electron-deficient aryl bromide .

Q. Methodological Tip :

- Computational DFT studies (Gaussian, ORCA) predict charge distribution and reactive sites. For example, Mulliken charges on the aromatic ring guide coupling site selection .

Advanced: How can discrepancies in reported melting points or spectral data be resolved?

Answer:

Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:

Reproducibility Checks : Compare synthesis protocols (e.g., solvent purity, drying time).

DSC Analysis : Differential scanning calorimetry identifies polymorphs (e.g., endothermic peaks at 96–98°C ).

Multi-Lab Validation : Cross-validate NMR shifts with databases (e.g., PubChem, SDBS) .

Q. Example :

- Reported boiling points vary between 96–98°C () and 123–124°C () for analogous brominated aromatics. This suggests solvent-dependent boiling or measurement calibration errors.

Advanced: What computational tools are suitable for modeling the compound’s reactivity in catalytic systems?

Answer:

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. THF) on reaction pathways.

- Density Functional Theory (DFT) : Calculates transition states for cross-coupling reactions (B3LYP/6-31G* basis set).

- Crystal Packing Analysis : Mercury (CCDC) predicts intermolecular interactions affecting crystallinity .

Q. Case Study :

- DFT modeling of the C-Br bond dissociation energy (~65 kcal/mol) explains its stability under mild catalytic conditions .

Advanced: How does the difluoromethoxy group impact photophysical properties compared to trifluoromethoxy analogs?

Answer:

- Electron-Withdrawing Strength : CF₂O (σₚ ~+0.38) vs. CF₃O (σₚ ~+0.52) alters conjugation.

- UV-Vis : CF₂O red-shifts absorption maxima (λmax ~270 nm) compared to CF₃O (λmax ~260 nm) due to reduced electron withdrawal .

- Fluorescence Quenching : Heavy atom effect from Br reduces quantum yield (Φ < 0.1) .

Q. Experimental Design :

- Compare emission spectra in degassed vs. aerated solutions to assess oxygen sensitivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.